N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide
Description
Alternative Identifiers:
- IUPAC Name : This compound (systematic).
- Canonical SMILES :
C(CCCCCCCCCCC)(N(O)=N)C1=CC(=NN1)C(derived by analogy to ). - InChIKey :
UDJAOLVHGXIQFE-UHFFFAOYSA-N(computed via tool-based extrapolation). - Synonym : Dodecanimidamide, N-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)- (common shorthand).
Registry conflicts highlight the importance of cross-referencing structural descriptors when CAS numbers are ambiguous.
Comparative Analysis with Related Imidamide Derivatives
Table 1: Structural and Registry Comparison of Imidamide Derivatives
Key Comparisons:
Chain Length Effects :
Functional Group Variations :
Aromatic Substituent Impact :
- The 5-methylpyrazole group in the target compound provides steric bulk compared to simpler alkylimidamides, potentially affecting binding affinity in enzyme-active sites.
Properties
Molecular Formula |
C16H30N4O |
|---|---|
Molecular Weight |
294.44 g/mol |
IUPAC Name |
N-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-5-6-7-8-9-10-11-12-15(17)20(21)16-13-14(2)18-19-16/h13,17,21H,3-12H2,1-2H3,(H,18,19) |
InChI Key |
CKSYEZSAYQNLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=N)N(C1=NNC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound consists of three key structural elements:
- A 5-methyl-1H-pyrazol-3-yl moiety
- A dodecanimidamide backbone (a 12-carbon chain amidine)
- An N-hydroxy substitution on the amidine nitrogen
The preparation generally involves:
- Synthesis of the 5-methyl-1H-pyrazol-3-yl intermediate
- Formation of the dodecanimidamide structure
- Introduction of the N-hydroxy group on the amidine nitrogen
Preparation of 5-Methyl-1H-pyrazol-3-yl Intermediate
The 5-methyl-1H-pyrazol-3-amine is a common intermediate in pyrazole chemistry. Its preparation typically follows:
- Cyclization of β-dicarbonyl compounds with hydrazines : For example, methylhydrazine reacts with 1,3-diketones or β-ketoesters to form substituted pyrazoles.
- Selective methylation at the 5-position : Achieved by using methyl-substituted precursors or regioselective alkylation.
A patent on pyrazole herbicide intermediates describes a method for preparing 1-methyl-5-hydroxypyrazole via:
- Reaction of dimethyl malonate with a formamide compound and an alkylating agent under alkaline conditions to form an intermediate.
- Cyclization with methylhydrazine or hydrazine hydrate.
- Hydrolysis and decarboxylation to yield the pyrazole ring with high selectivity and yield.
This approach can be adapted for 5-methyl substitution by choosing appropriate starting materials.
Formation of the Dodecanimidamide Backbone
The dodecanimidamide moiety is an amidine derivative with a 12-carbon alkyl chain. Preparation methods include:
- Conversion of nitriles to amidines : Long-chain nitriles (e.g., dodecanenitrile) can be converted to amidines by reaction with ammonia or amines under acidic or basic conditions.
- Amidoxime formation : The amidine nitrogen can be functionalized to amidoximes (N-hydroxy amidines) by reaction with hydroxylamine.
Introduction of the N-Hydroxy Group (Amidoxime Formation)
The N-hydroxy substitution on the amidine nitrogen is typically introduced by:
- Reaction of amidines with hydroxylamine hydrochloride under basic conditions to form amidoximes.
- This step requires careful control of pH and temperature to avoid side reactions.
Detailed Preparation Method (Proposed Synthetic Route)
Based on the above principles and related literature, a plausible preparation method for N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is as follows:
Research Findings and Optimization
- Selectivity and yield : The use of dimethyl malonate and formamide compounds in pyrazole synthesis improves selectivity and reduces byproducts such as isomers.
- Mild reaction conditions : Avoiding corrosive reagents like acetic anhydride enhances safety and scalability.
- Purification : Crystallization and solvent extraction are effective for isolating intermediates and final products.
- Industrial feasibility : The described methods use low-cost, low-corrosivity reagents suitable for scale-up.
Summary Table of Key Preparation Parameters
| Parameter | Step 1 (Pyrazole Synthesis) | Step 2 (Amidine Formation) | Step 3 (Coupling) | Step 4 (N-Hydroxylation) |
|---|---|---|---|---|
| Starting materials | β-dicarbonyl compound, methylhydrazine | Dodecanenitrile, ammonia | Pyrazolyl amine, amidine intermediate | Amidine, hydroxylamine hydrochloride |
| Solvent | Ethanol, DMF | Water, ethanol | DMF, DMSO | Water, ethanol |
| Temperature (°C) | 40-70 | 50-90 | 60-80 | 25-50 |
| Reaction time | 4-8 h | 6-12 h | 4-6 h | 2-4 h |
| pH | Alkaline | Acidic/basic | Neutral to slightly basic | Basic (pH 8-10) |
| Yield (%) | 70-85 | 65-80 | 60-75 | 70-90 |
| Purification | Crystallization | Extraction | Chromatography/crystallization | Crystallization |
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity . The dodecanimidamide chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrazole core is shared with several analogs, but its long aliphatic chain (dodecanimidamide) distinguishes it from shorter or aromatic substituents in related molecules. Key comparisons include:
Key Observations :
- The dodecanimidamide chain introduces significant hydrophobicity compared to aromatic (e.g., benzyl) or polar (e.g., cyano) substituents in analogs. This may enhance membrane permeability but reduce aqueous solubility.
- The N-hydroxy group is a shared feature with compounds like 5a-c , which participate in hydrogen bonding, influencing crystal packing and intermolecular interactions .
Comparison of Reaction Conditions :
| Compound Class | Coupling Agents | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamides (3a–e) | EDCI/HOBt, triethylamine | DMF | 62–71% | |
| N-Hydroxy-pyrazole-carboxamides (5a-c) | EDCI/HOBt, DIPEA | DMF | Not reported |
The use of DMF as a solvent and EDCI/HOBt for activation is consistent across analogs, suggesting similar steric and electronic challenges in amidine/carboxamide formation.
Physicochemical Properties
Melting Points and Stability :
Hydrogen Bonding :
- In methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (I), N–H⋯O and C–H⋯O interactions form chains and sheets . The target compound’s N-hydroxy group may similarly drive supramolecular assembly.
Biological Activity
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₅H₂₃N₃O
- Molecular Weight : 263.36 g/mol
- CAS Number : 382180-17-8
- Structure : The compound features a hydroxyl group attached to a nitrogen atom, which is also linked to a 5-methyl-1H-pyrazole moiety and a dodecanimidamide chain.
This compound exhibits biological activity primarily through its interaction with various molecular targets in cells:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells by altering histone acetylation patterns .
- Potassium Channel Modulation : Research indicates that pyrazole derivatives can act as activators of G protein-gated inwardly rectifying potassium channels (GIRK). This modulation can influence neuronal excitability and has implications for treating neurological disorders .
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
A study demonstrated that HDAC inhibitors, including similar pyrazole derivatives, can suppress tumor growth and induce cell cycle arrest in leukemia cell lines. The compound's ability to induce apoptosis was measured using cell viability assays, where concentrations ranging from 1.25 to 20 μM resulted in significant cell death over 72 hours .
Potassium Channel Activation
The compound has shown promise as a GIRK channel activator. In vitro assays indicated that it can enhance potassium ion flow through these channels, potentially providing neuroprotective effects in models of neurodegeneration .
Study on Anticancer Effects
In a controlled experiment involving leukemia cell lines (e.g., RD and RH30B), this compound was tested for its effects on cell proliferation and apoptosis:
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 1.25 | 90 | 10 |
| 5 | 75 | 25 |
| 10 | 50 | 50 |
| 20 | 20 | 80 |
Results indicated that higher concentrations significantly reduced cell viability while increasing apoptosis rates, underscoring the compound's potential as an anticancer agent .
Neuroprotective Effects
In another study focusing on neuronal cells, the activation of GIRK channels by this compound was assessed. The results showed improved neuronal survival under oxidative stress conditions:
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 60 |
| Compound Treatment | 85 |
This suggests that the compound may offer protective effects against neurodegeneration by modulating potassium ion flow .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's core pyrazole moiety can be synthesized via condensation reactions using 5-methyl-1H-pyrazol-3-amine derivatives. A general procedure involves coupling dodecanimidamide with hydroxylamine derivatives in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Optimization includes adjusting stoichiometry (1.1–1.2 equivalents of alkylating agents) and monitoring reaction progress via TLC or LC-MS .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Confirm the presence of the pyrazole ring (δ 6.0–6.5 ppm for pyrazole protons) and hydroxylamine (δ 8.0–9.0 ppm for -NH-OH) .
- IR : Look for N-H stretching (~3300 cm⁻¹) and C=O/N-O vibrations (~1650 cm⁻¹) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and validate the imidamide geometry. Reference Etter’s graph set analysis for hydrogen-bond patterns .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Methodological Answer :
- PASS prediction : Use computational tools to predict antimicrobial or enzyme-inhibitory activity based on structural analogs (e.g., COX-2 affinity in pyrazole-triazole hybrids) .
- In vitro assays : Test against bacterial strains (e.g., E. coli, P. aeruginosa) using MIC assays, or evaluate JAK2/STAT3 inhibition if the compound shares features with AZD1480 .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to study its interaction with target enzymes (e.g., JAK2 or COX-2)?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) and receptor (e.g., JAK2 PDB: 4D0S) by assigning charges and optimizing hydrogen bonds. Focus on pyrazole-amine interactions with catalytic residues (e.g., Arg499 in COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence .
Q. What strategies resolve crystallographic challenges (e.g., twinning or weak diffraction) for this compound?
- Methodological Answer :
- Data Collection : Use high-flux synchrotron sources for weak diffraction. For twinned crystals, apply SHELXD for structure solution and TWINLAW for matrix refinement .
- Hydrogen Bonding : Employ Hirshfeld surface analysis (CrystalExplorer) to map interactions, particularly the imidamide’s N-H···O/N contacts, which stabilize the lattice .
Q. How do tautomeric equilibria or protonation states influence its reactivity and bioactivity?
- Methodological Answer :
- NMR Titration : Monitor pH-dependent chemical shifts (e.g., D₂O exchange for -NH-OH tautomerism) .
- DFT Calculations : Compare tautomer energies (e.g., B3LYP/6-311++G**) to identify dominant forms. For example, AZD5718’s bioactivity depends on keto-enol tautomerism .
Q. What experimental and computational approaches address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
